3-Isopropylphenyl carbonochloridate
CAS No.:
Cat. No.: VC16681660
Molecular Formula: C10H11ClO2
Molecular Weight: 198.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClO2 |
|---|---|
| Molecular Weight | 198.64 g/mol |
| IUPAC Name | (3-propan-2-ylphenyl) carbonochloridate |
| Standard InChI | InChI=1S/C10H11ClO2/c1-7(2)8-4-3-5-9(6-8)13-10(11)12/h3-7H,1-2H3 |
| Standard InChI Key | CCEZRCFZNXFCJW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC(=CC=C1)OC(=O)Cl |
Introduction
Structural and Molecular Characteristics
3-Isopropylphenyl carbonochloridate belongs to the carbonochloridate class, characterized by the functional group , where represents a 3-isopropylphenyl moiety. The compound’s IUPAC name, (3-propan-2-ylphenyl) carbonochloridate, reflects its substitution pattern. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.64 g/mol |
| Canonical SMILES | CC(C)C1=CC(=CC=C1)OC(=O)Cl |
| InChI Key | CCEZRCFZNXFCJW-UHFFFAOYSA-N |
| PubChem CID | 81646153 |
The isopropyl group at the meta position of the phenyl ring introduces steric effects that influence reactivity, while the electron-withdrawing chloroformate group enhances electrophilicity. Crystallographic data remain unavailable, but computational models suggest a planar aromatic system with the isopropyl group adopting a staggered conformation to minimize steric strain.
Synthesis and Production
The synthesis of 3-isopropylphenyl carbonochloridate likely follows established protocols for carbonochloridates, which typically involve the reaction of phenols with phosgene () or its derivatives. A plausible route is outlined below:
Step 1: Preparation of 3-Isopropylphenol
3-Isopropylphenol serves as the precursor, synthesized via Friedel-Crafts alkylation of phenol with propylene in the presence of an acid catalyst.
Step 2: Chloroformylation
The phenol reacts with phosgene under anhydrous conditions, often in the presence of a base such as triethylamine () to scavenge HCl:
This reaction is typically conducted at low temperatures (0–5°C) to mitigate side reactions, such as hydrolysis or dimerization .
Optimization Challenges
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Moisture Sensitivity: Phosgene’s reactivity with water necessitates rigorous anhydrous conditions .
-
Byproduct Management: Efficient removal of HCl is critical to prevent acid-catalyzed decomposition .
Chemical Properties and Reactivity
3-Isopropylphenyl carbonochloridate exhibits reactivity typical of carbonochloridates, functioning as an acylating agent. Key properties include:
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not reported |
| Density | ~1.2 g/cm³ (estimated) |
| Solubility | Soluble in dichloromethane, toluene; insoluble in water |
Reactivity Profile
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Hydrolysis: Reacts vigorously with water to yield 3-isopropylphenol and hydrochloric acid:
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Alcoholysis: Forms mixed carbonates with alcohols, a reaction exploited in polymer and pharmaceutical synthesis . For example, reaction with isopropanol yields:
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Amine Acylation: Reacts with amines to produce urethanes or ureas, pivotal in drug intermediate synthesis .
Applications in Organic Synthesis
Despite limited direct studies, 3-isopropylphenyl carbonochloridate’s utility can be inferred from analogous compounds:
Polymer Chemistry
Carbonochloridates are employed to synthesize polycarbonates and polyurethanes. For instance, reaction with diols forms carbonate linkages essential in high-performance polymers .
Pharmaceutical Intermediates
| Hazard | Precaution |
|---|---|
| Corrosivity | Use nitrile gloves and face shields |
| Moisture Sensitivity | Store under inert gas (N₂/Ar) |
| Inhalation Risk | Employ fume hoods with HEPA filtration |
| Environmental Impact | Avoid aquatic discharge; incinerate |
Emergency Protocols
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Spills: Neutralize with sodium bicarbonate; collect residues in sealed containers.
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Fire: Use dry chemical extinguishers; avoid water due to HCl release .
Research Gaps and Future Directions
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Synthetic Optimization: Systematic studies on solvent systems, catalysts, and temperature profiles could enhance yield and purity.
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Toxicological Profiling: Acute and chronic toxicity assessments are imperative for industrial safety .
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Novel Applications: Exploration in click chemistry or biodegradable polymers remains untapped .
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